2,5-Dinitrotoluene

Vue d'ensemble

Description

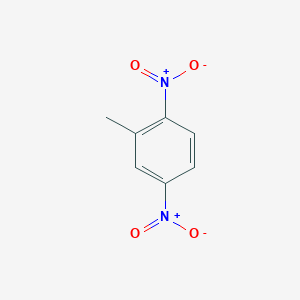

2,5-Dinitrotoluene (2,5-DNT) is a nitroaromatic explosive that exists as one of the six isomers of Dinitrotoluene . It is not naturally found in the environment and is commonly used as an intermediate in the production of ammunition, polyurethane polymers, dyes, herbicides, plastics, and automobile airbags . It is an orange-yellow crystalline solid with a characteristic odor .

Synthesis Analysis

The synthesis of 2,5-DNT typically involves the nitration of toluene, where specific conditions determine the production of different isomers, including 2,5-DNT . The conversion of DNT to TNT traditionally requires the use of highly hazardous reagents like fuming sulfuric acid (oleum), fuming nitric acid (90–100%), and elevated temperatures .

Molecular Structure Analysis

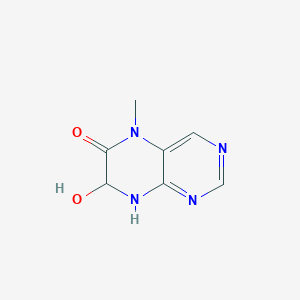

The molecular structure of 2,5-DNT is characterized by the positions of nitro groups on the benzene ring, which significantly influence the compound’s reactivity and interactions. The molecular formula of 2,5-DNT is C7H6N2O4, with an average mass of 182.133 Da .

Chemical Reactions Analysis

2,5-DNT undergoes various chemical reactions, including reductive processes that can lead to the formation of amino derivatives. These reactions are crucial in understanding the metabolic pathways of DNT in biological systems and its biodegradation.

Physical And Chemical Properties Analysis

2,5-DNT is an orange-yellow crystalline solid with a characteristic odor . It has a boiling point of 572°F, a melting point of 158°F, and a specific gravity of 1.32 . It is expected to remain in water for long periods of time because of its relatively low volatility and moderate water solubility unless broken down by light, oxygen, or biota .

Applications De Recherche Scientifique

Heterogeneous Catalysis

2,5-Dinitrotoluene is used in the field of heterogeneous catalysis . The MIRA21 (MIskolc RAnking 21) model characterizes heterogeneous catalysts with bias-free quantifiable data from 15 different variables to standardize catalyst characterization . Literature data of 2,4-dinitrotoluene hydrogenation catalysts for toluene diamine synthesis were analyzed by using the descriptor system of MIRA21 . This study used exploratory data analysis (EDA) to understand the relationships between individual variables such as catalyst performance, reaction conditions, catalyst compositions, and sustainable parameters .

Polyurethane Production

2,5-Dinitrotoluene is industrially important in polyurethane production . The hydrogenation of 2,4-dinitrotoluene (DNT) to 2,4-toluenediamine (TDA) is a key process in this application . The Miskolc Ranking 21 (MIRA21) model is used to characterize, rank, and compare the catalysts of 2,4-dinitrotoluene catalytic hydrogenation to 2,4-toluenediamine . This model enables the characterization and comparison of catalysts with a mathematical model that is based on 15 essential parameters, such as catalyst performance, reaction conditions, catalyst conditions, and sustainability parameters .

Synthesis of 2,4,6-Trinitrotoluene (TNT)

2,5-Dinitrotoluene is used in the synthesis of 2,4,6-Trinitrotoluene (TNT) using flow chemistry . The isolated yield after the extraction step was 58–70% of the amount expected according to the DNT moles fed (pumped) into the reactor .

Safety and Hazards

Mécanisme D'action

Target of Action

2,5-Dinitrotoluene (2,5-DNT) is a nitroaromatic compound that primarily targets the cellular and molecular structures within organisms . It is known to interact with various biological systems, leading to a range of physiological responses .

Mode of Action

The mode of action of 2,5-DNT involves its interaction with its targets, leading to various changes at the molecular and cellular levels. The compound is known to cause oxidative stress and damage to cellular structures . It can also lead to the formation of methemoglobin , a form of hemoglobin that is unable to carry oxygen effectively .

Biochemical Pathways

The biochemical pathways affected by 2,5-DNT are primarily related to its metabolism and degradation . Studies have shown that bacteria can metabolize 2,5-DNT through a series of reactions involving nitroreduction, denitration, and ring cleavage . These reactions lead to the formation of less toxic compounds, which can then be further metabolized or excreted .

Pharmacokinetics

The pharmacokinetics of 2,5-DNT involve its absorption, distribution, metabolism, and excretion (ADME) . The compound is known to be absorbed through the skin and respiratory tract, and it can also be ingested . Once inside the body, 2,5-DNT is distributed to various tissues and organs, where it can cause a range of toxic effects . The metabolism of 2,5-DNT involves its conversion to less toxic compounds, which are then excreted .

Result of Action

The result of 2,5-DNT’s action at the molecular and cellular levels includes oxidative damage, methemoglobin formation, and cytotoxicity . These effects can lead to a range of physiological responses, including changes in blood chemistry, damage to the nervous system, liver, and kidneys, and potential carcinogenic effects .

Action Environment

The action of 2,5-DNT can be influenced by various environmental factors. For example, its stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals . Furthermore, the compound’s impact on the environment can be significant due to its persistence and potential for bioaccumulation .

Propriétés

IUPAC Name |

2-methyl-1,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZBOXYKTSUUBTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Record name | 2,5-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1591 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027248 | |

| Record name | 2,5-Dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

YELLOW-TO-ORANGE-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | 2,5-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1591 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

284 °C | |

| Record name | 2,5-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1591 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

404 °F (207 °C) (closed cup) /Dinitrotoluenes/, 207 °C c.c. | |

| Record name | 2,5-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1591 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in ethanol; very soluble in carbon disulfide, In water, 219 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.03 (very poor) | |

| Record name | 2,5-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1591 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.282 at 111 °C, 1.3 g/cm³ | |

| Record name | 2,5-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1591 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 6.3 | |

| Record name | 2,5-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1591 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0005 mm Hg at 25 °C /extrapolated/ | |

| Record name | 2,5-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

2,5-Dinitrotoluene | |

Color/Form |

Needles from alcohol | |

CAS RN |

619-15-8 | |

| Record name | 2,5-Dinitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dinitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DINITROTOLUENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-methyl-1,4-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dinitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DI-NITROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/870KS1U6JB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1591 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

52.5 °C | |

| Record name | 2,5-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1591 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

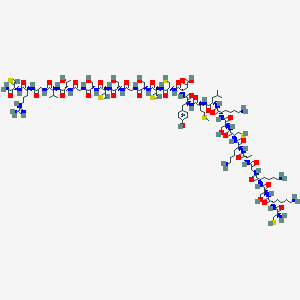

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 2,5-Dinitrotoluene relate to its sensitivity when incorporated into energetic materials?

A1: While not directly addressed in the provided research, the structure of 2,5-Dinitrotoluene plays a crucial role when incorporated into energetic cocrystals. Studies highlight the importance of the packing arrangement and intermolecular interactions within these cocrystals for influencing sensitivity. [] For example, layered motifs observed in some CL-20 based cocrystals, like those with 2,4-dinitro-2,4-diazapentane (DNDAP) and 2,5-Dinitrotoluene (DNT), have been associated with reduced impact sensitivity. [] This suggests that the specific positioning of the 2,5-Dinitrotoluene molecules within the cocrystal lattice, influenced by their structure and interactions with other components, significantly impacts the material's sensitivity to external stimuli.

Q2: Are there reliable analytical methods for detecting and quantifying dinitrotoluene isomers, including 2,5-dinitrotoluene, in environmental samples?

A2: Yes, high-resolution electron-capture gas chromatography, utilizing specialized capillary columns, has proven effective for analyzing dinitrotoluene isomers, including 2,5-dinitrotoluene, in complex matrices like seawater and industrial effluent. [] This technique provides baseline separation of the isomers and demonstrates high sensitivity, with detection limits reaching as low as 0.031 µg/L for 2,5-dinitrotoluene. [] This method's ability to accurately quantify trace amounts of these compounds is essential for environmental monitoring and assessment.

Q3: What free radicals are generated during the photolysis of musk ambrette, and how does this relate to 2,5-dinitrotoluene?

A3: While musk ambrette (4‐tert‐butyl‐3‐methoxy‐2,5‐dinitrotoluene) and 2,5-dinitrotoluene share a structural similarity, the provided research primarily focuses on the photolysis of musk ambrette. [] The study demonstrates that musk ambrette, upon exposure to light, generates two distinct nitro anion radicals. [] These radicals are formed due to the photoexcitation and subsequent electron transfer processes involving the nitro groups within the musk ambrette molecule. [] Although the research doesn't directly investigate the photolysis of 2,5-dinitrotoluene, it's plausible that similar radical formation mechanisms might occur due to the presence of the nitro groups, potentially leading to further reactions and degradation products.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[N-(2-Cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]ethyl acetate](/img/structure/B8357.png)